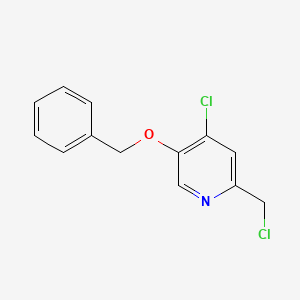

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine

Beschreibung

Historical Context and Discovery

The development of this compound emerges from the broader historical context of pyridine chemistry, which traces its origins to the mid-19th century discoveries in heterocyclic chemistry. The foundational work on pyridine began with Thomas Anderson's identification of pyridine in 1849 from animal bone distillation products, leading to the eventual structural elucidation by Wilhelm Körner and James Dewar in the 1870s. The naming convention for pyridine itself derives from the Greek word "pyr" meaning fire, combined with the suffix "idine" to indicate a cyclic nitrogen-containing compound, establishing the nomenclature framework that would later encompass complex derivatives like this compound.

The synthetic methodology for complex chloromethylpyridine derivatives evolved from early 20th-century advances in heterocyclic synthesis. The development of reliable methods for introducing chloromethyl groups into pyridine rings can be traced to the work on nitrogen mustard analogues and alkylating agents, where compounds like 2-chloromethylpyridine were recognized as important synthetic intermediates. The specific combination of benzyloxy and chloromethyl substituents in the this compound structure represents a more recent advancement in medicinal chemistry, where researchers have sought to create molecules with enhanced selectivity and synthetic utility. The compound's registration under Chemical Abstracts Service number 62811-98-7 reflects its formal recognition in chemical databases and literature.

The historical significance of this compound also relates to the broader evolution of pharmaceutical chemistry, where complex pyridine derivatives have become increasingly important as drug intermediates and bioactive molecules. The development of synthetic routes to highly substituted pyridines like this compound reflects advances in organic synthesis methodology, particularly in the areas of regioselective substitution and protective group chemistry. The benzyloxy group, in particular, represents a commonly employed protective strategy for hydroxyl functionality, while the chloromethyl group serves as a versatile synthetic handle for further chemical transformations.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual molecular properties to encompass its role as a representative example of multi-substituted pyridine derivatives. Pyridine-containing compounds constitute one of the most important classes of heterocyclic molecules in pharmaceutical chemistry, with over 7000 drug candidates incorporating pyridine cores documented in medicinal chemistry literature. The specific substitution pattern in this compound exemplifies the sophisticated approaches modern chemists employ to modulate the electronic and steric properties of pyridine rings for specific applications.

The electronic properties of this compound reflect the complex interplay between electron-donating and electron-withdrawing substituents. The benzyloxy group at the 5-position provides electron-donating resonance effects, while the chlorine atoms introduce electron-withdrawing inductive effects. This electronic modulation significantly influences the compound's reactivity profile and potential interactions with biological targets. Research has demonstrated that pyridine derivatives exhibit enhanced binding affinity and specificity compared to their benzene analogues due to the nitrogen atom's ability to participate in hydrogen bonding and coordination chemistry.

The structural complexity of this compound also highlights important principles in medicinal chemistry optimization. The benzyloxy substituent can serve dual purposes: protecting a hydroxyl group during synthesis and potentially enhancing membrane permeability through increased lipophilicity. The chloromethyl group functions as an alkylating moiety, providing a site for nucleophilic attack and subsequent chemical modification. This combination of functional groups makes the compound particularly valuable in structure-activity relationship studies and lead compound optimization programs.

Contemporary heterocyclic chemistry increasingly emphasizes the development of compounds with precise substitution patterns that can be fine-tuned for specific biological targets. The synthesis and study of molecules like this compound contribute to our understanding of how multiple substituents interact to influence molecular properties. The compound serves as a model system for investigating the effects of halogen bonding, aromatic stacking interactions, and hydrogen bonding patterns in biological recognition processes.

Overview of Research Trends and Applications

Current research trends involving this compound reflect broader movements in pharmaceutical chemistry toward the development of more selective and potent bioactive compounds. The compound's utility as a pharmaceutical intermediate has been demonstrated in synthetic chemistry applications, where it serves as a building block for more complex molecular architectures. Recent synthetic methodology development has focused on efficient routes to access such highly substituted pyridines, often employing palladium-catalyzed coupling reactions and other modern synthetic transformations.

The application of this compound in coordination chemistry represents another significant research direction. Studies involving related benzyloxypyridine compounds have demonstrated their utility as ligands in metal coordination complexes, particularly with palladium dichloride systems. These coordination complexes have potential applications in catalysis and materials science, expanding the compound's utility beyond traditional pharmaceutical applications. The electron-rich pyridine nitrogen combined with the steric bulk of the benzyloxy substituent creates favorable binding geometries for certain metal coordination environments.

Research into bioactive pyridine derivatives has revealed significant antimicrobial and anti-inflammatory properties for related chloromethylpyridine compounds. While specific biological activity data for this compound remains limited in the available literature, the structural similarity to known bioactive compounds suggests potential therapeutic applications. The chloromethyl group, in particular, is recognized as a pharmacophore in various antimicrobial agents, contributing to the compound's potential biological activity profile.

The following table summarizes key research applications and trends for this compound and related compounds:

Advanced synthetic applications of this compound continue to emerge as researchers explore new methodologies for accessing complex molecular architectures. The compound's multiple reactive sites enable diverse chemical transformations, making it valuable in combinatorial chemistry approaches and diversity-oriented synthesis programs. Future research directions likely include the development of more sustainable synthetic routes and the exploration of novel applications in materials science and catalysis.

Eigenschaften

IUPAC Name |

4-chloro-2-(chloromethyl)-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c14-7-11-6-12(15)13(8-16-11)17-9-10-4-2-1-3-5-10/h1-6,8H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZQPUHZXRZWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(N=C2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670612 | |

| Record name | 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62811-98-7 | |

| Record name | 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chlorination of 5-(Benzyloxy)pyridine

Reaction Overview:

The foundational step involves introducing a chlorine atom at the 4-position of 5-(benzyloxy)pyridine. This is achieved via chlorination using potent chlorinating agents such as thionyl chloride or phosphorus pentachloride .

- Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

- Solvent: Typically an inert solvent such as dichloromethane or chloroform

- Temperature: Reflux conditions (around 80–100°C)

- Duration: 4–8 hours for complete conversion

5-(Benzyloxy)pyridine + SOCl₂ → 4-Chloro-5-(benzyloxy)pyridine + SO₂ + HCl

- The chlorination selectively targets the 4-position due to electronic and steric factors.

- Excess chlorinating agent ensures complete conversion.

Introduction of the Chloromethyl Group at the 2-Position

Reaction Overview:

The chloromethyl group is introduced through a formaldehyde-based reaction, often involving paraformaldehyde or formaldehyde solution in the presence of hydrochloric acid.

- Reagents: Formaldehyde (or paraformaldehyde), hydrochloric acid (HCl)

- Catalyst: Acidic conditions facilitate electrophilic substitution at the 2-position

- Temperature: Mild heating (~50°C)

- Time: 4–12 hours, depending on desired yield

4-Chloro-5-(benzyloxy)pyridine + formaldehyde + HCl → 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine

- The chloromethylation proceeds via formation of a chloromethyl carbocation intermediate.

- The reaction is regioselective for the 2-position due to the directing effects of the benzyloxy group.

Industrial Scale Synthesis

For large-scale production, continuous flow reactors and optimized reaction parameters are employed to enhance yield and safety. The process typically involves:

- Step 1: Chlorination of 5-(benzyloxy)pyridine with phosphorus pentachloride under controlled temperature and inert atmosphere.

- Step 2: Chloromethylation using formaldehyde and hydrochloric acid in a solvent like acetonitrile or dichloromethane.

- Use of excess chlorinating agent to drive the reaction to completion.

- Temperature control to prevent over-chlorination or side reactions.

- Purification via recrystallization or chromatography.

Data Table: Summary of Preparation Methods

Research Findings and Notes

Selectivity: The benzyloxy group at the 5-position directs chlorination to the 4-position, while the electrophilic chloromethylation favors the 2-position due to electronic effects of the pyridine ring and the benzyloxy substituent.

Reaction Efficiency: Use of excess reagents and controlled temperature enhances yield and purity. Proper purification steps, such as recrystallization, are crucial for obtaining high-quality intermediates.

Safety Considerations: Handling chlorinating agents and formaldehyde requires appropriate safety measures, including inert atmospheres and proper ventilation.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The chloro groups can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines can be used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: Benzoic acid derivatives.

Reduction: Hydrogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for developing therapeutics.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, a study demonstrated that it significantly inhibited COX-2 enzyme activity in a dose-dependent manner, indicating potential applications in treating inflammatory diseases.

- Antiparasitic Activity : Research has indicated that this compound exhibits efficacy against Trypanosoma brucei rhodesiense, with treated samples showing a notable reduction in parasite load compared to controls.

Materials Science

In materials science, this compound can be utilized to synthesize advanced materials with specific electronic or optical properties. The presence of both chloro and chloromethyl groups enhances the compound's reactivity, allowing for diverse chemical transformations that are valuable in developing new materials.

Biological Research

This compound is also employed as a probe or ligand in biochemical assays to study enzyme activity or receptor binding. Its ability to form covalent bonds with nucleophilic sites on proteins facilitates the investigation of various biological processes.

Study on COX-2 Enzyme Activity

A study investigated the effects of this compound on COX-2 enzyme activity. The results indicated significant inhibition of COX-2 expression, supporting its potential use in anti-inflammatory therapies.

Antiparasitic Evaluation

Another research effort assessed the compound's efficacy against T. b. rhodesiense, revealing a significant reduction in parasite load among treated samples compared to untreated controls. This suggests promising applications for antiparasitic drug development.

Wirkmechanismus

The mechanism of action of 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific derivative or application.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-(chloromethyl)pyridine (CAS 10177-21-6)

- Structure : Lacks the benzyloxy group at position 3.

- Properties : Molecular weight = 162.017 g/mol, boiling point = 216.3°C, density = 1.324 g/cm³ .

- Key Difference : The absence of the benzyloxy group reduces steric bulk and lipophilicity compared to the target compound. This may lower its utility in lipid membrane penetration but enhance reactivity at the chloromethyl site.

5-(Benzyloxy)-1H-indole-2-carboxylic Acid (CAS 6640-09-2)

- Structure : Contains a benzyloxy group but on an indole ring instead of pyridine.

- Properties: Molecular formula = C₁₆H₁₃NO₃, purity = 97% .

- Key Difference : The indole core introduces aromatic nitrogen, enabling hydrogen bonding, whereas the pyridine ring in the target compound offers a stronger electron-withdrawing effect.

6-Amino-3,5-dichloro-2-methylpyridine (CAS 22137-52-6)

- Structure: Features amino and methyl groups instead of benzyloxy and chloromethyl.

- Properties : Molecular formula = C₆H₆Cl₂N₂, purity = 98% .

Pyrimidine Derivatives (High Structural Similarity)

highlights pyrimidine-based analogues with similarity scores >0.7:

| Compound Name | CAS Number | Similarity Score | Key Substituents |

|---|---|---|---|

| 5-(Benzyloxy)-4-chloropyrimidine | 91063-23-9 | 0.68 | Benzyloxy (position 5), Cl (4) |

| 2,4,6-Trichloro-5-methoxypyrimidine | 60703-46-0 | 0.91 | Methoxy (5), Cl (2,4,6) |

| 2,4-Dichloro-5-ethoxypyrimidine | 280582-25-4 | 0.76 | Ethoxy (5), Cl (2,4) |

- Key Differences :

Brominated Analogues

4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine (CAS 1372147-57-3)

- Structure: Bromine at position 2 on a phenoxy group attached to pyridine.

- Key Difference : Bromine’s larger atomic radius compared to chlorine may slow reaction kinetics in substitution reactions but enhance halogen-bonding interactions in target binding .

Biologische Aktivität

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine (CAS No. 62811-98-7) is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its biochemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by a molecular formula of C₁₃H₁₁Cl₂NO and a melting point range of 82-84 °C. The synthesis typically involves chlorination of 5-(benzyloxy)pyridine followed by the introduction of the chloromethyl group through reactions with formaldehyde and hydrochloric acid .

Synthetic Route Overview

| Step | Reaction Description |

|---|---|

| 1 | Chlorination of 5-(benzyloxy)pyridine using thionyl chloride or phosphorus pentachloride. |

| 2 | Introduction of the chloromethyl group via reaction with formaldehyde and HCl. |

The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.

- Receptor Binding : It acts as a ligand in biochemical assays, allowing researchers to study enzyme activity or receptor interactions .

Anti-inflammatory Properties

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory activity. For instance, compounds with chloromethyl groups have shown enhanced inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The IC₅₀ values for COX-2 inhibition have been reported as low as 0.04 μmol, indicating potent activity .

Cytotoxicity and Antiparasitic Activity

In vitro studies have evaluated the cytotoxic effects of this compound against various pathogens. For example, it has been tested against protozoan species such as Trypanosoma cruzi and Leishmania donovani, demonstrating promising results in reducing pathogen viability while maintaining low toxicity to mammalian cells .

Case Studies

- Study on Enzyme Activity : A study investigated the effects of this compound on COX-2 enzyme activity. The results showed that this compound significantly inhibited COX-2 expression in a dose-dependent manner, supporting its potential use in treating inflammatory diseases.

- Antiparasitic Evaluation : Another study assessed the compound's efficacy against T. b. rhodesiense, revealing a notable reduction in parasite load in treated samples compared to controls. This suggests potential applications in developing antiparasitic therapies.

Q & A

Q. What are the recommended synthetic routes for 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route starts with 4-chloro-2-(chloromethyl)pyridine derivatives (e.g., via nucleophilic substitution at the chloromethyl group) followed by benzyloxy group introduction at position 5 using a benzyl halide under basic conditions (e.g., NaH in DMF) . Optimization includes temperature control (0–25°C) to minimize side reactions and using anhydrous solvents to enhance regioselectivity. Yield improvements may involve catalytic Pd coupling for benzylation .

Q. How should researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substituent positions (e.g., benzyloxy protons at δ 4.5–5.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHClNO: calc. 282.02, observed 282.01) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%); mobile phases like acetonitrile/water (70:30) resolve impurities .

Advanced Research Questions

Q. What are the challenges in regioselective functionalization of the pyridine ring during synthesis, and how can computational chemistry aid in predicting reaction pathways?

- Methodological Answer : Regioselectivity challenges arise from competing substitution sites (e.g., chloro vs. chloromethyl groups). Density Functional Theory (DFT) calculations predict reactive sites by analyzing electron density maps and Fukui indices . For example, chloromethyl groups are more electrophilic, favoring SN2 reactions, while chloro substituents require harsher conditions (e.g., Pd-catalyzed coupling) . Software like Gaussian or ORCA can model transition states to optimize reaction conditions .

Q. How does the compound's electronic configuration influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing benzyloxy and chloro groups deactivate the pyridine ring, reducing oxidative addition efficiency in Pd-catalyzed reactions. To enhance reactivity:

- Use electron-rich ligands (e.g., SPhos) to stabilize Pd intermediates.

- Activate the chloromethyl group via in situ conversion to a boronate ester for Suzuki coupling .

- Kinetic studies (e.g., monitoring by P NMR) identify rate-limiting steps .

Q. What are the key safety protocols for handling chloromethyl groups in pyridine derivatives to prevent undesired side reactions?

- Methodological Answer :

- Controlled Environment : Use gloveboxes or fume hoods to avoid moisture (hydrolysis to hydroxymethyl derivatives) .

- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent polymerization of chloromethyl groups.

- Waste Management : Segregate halogenated waste for incineration to avoid environmental release .

Q. What strategies are employed to evaluate the bioactivity of this compound against enzyme targets, and how can SAR studies be designed?

- Methodological Answer :

- Enzyme Assays : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase inhibition) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in:

- Benzyloxy group (e.g., substituted benzyl or removal for hydrophilicity).

- Chloromethyl replacement (e.g., trifluoromethyl for enhanced metabolic stability).

- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PDE4B) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.